Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
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Overview
Description
Methyl 3-hydroxytyrosinate is a chemical compound derived from tyrosine, an amino acid commonly found in proteins. It is a methyl ester of 3-hydroxytyrosine and is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is of particular interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxytyrosinate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxytyrosine with methanol in the presence of an acid catalyst. This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of enzymatic catalysis, where specific enzymes facilitate the esterification process, offering a more environmentally friendly and selective approach .
Industrial Production Methods
In an industrial setting, the production of methyl 3-hydroxytyrosinate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of biocatalysts in industrial production is also gaining traction due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxytyrosinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biochemical processes.
Reduction: Reduction reactions can convert methyl 3-hydroxytyrosinate into its corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-hydroxytyrosinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential role in cellular processes and as a precursor to biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 3-hydroxytyrosinate involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress, it helps protect cells from damage.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes.
Signal Transduction: It may influence cellular signaling pathways, affecting cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Methyl 3-hydroxytyrosinate can be compared with other similar compounds, such as:
Properties
IUPAC Name |
methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBDACCLCFWBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901339025 |
Source
|
Record name | 3-Hydroxytyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901339025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41439-83-2 |
Source
|
Record name | 3-Hydroxytyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901339025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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